
Urea, N,N'-bis(4-hydroxybutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N,N’-bis(4-hydroxybutyl)- is a chemical compound that belongs to the class of N-substituted ureas. This compound is characterized by the presence of two 4-hydroxybutyl groups attached to the nitrogen atoms of the urea molecule. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N,N’-bis(4-hydroxybutyl)-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, allowing for the synthesis of a variety of N-substituted ureas with high chemical purity.
Industrial Production Methods
Industrial production of N-substituted ureas often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene. this method is not environmentally friendly or safe, as it involves the use of toxic phosgene .
Chemical Reactions Analysis
Types of Reactions
Urea, N,N’-bis(4-hydroxybutyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of N-substituted ureas include potassium isocyanate, phenyliodine diacetate, and ammonia . The reactions are typically carried out in solvents such as methanol or 2,2,2-trifluoroethanol (TFE) to increase the electrophilicity of the hypervalent iodine species .
Major Products Formed
The major products formed from the reactions of Urea, N,N’-bis(4-hydroxybutyl)- depend on the specific reaction conditions and reagents used. For example, the reaction with phenyliodine diacetate in the presence of ammonia can yield N-substituted ureas .
Scientific Research Applications
Urea, N,N’-bis(4-hydroxybutyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various chemicals and intermediates.
Biology: It is employed in the study of biological processes and the development of bioactive compounds.
Medicine: It is used in the synthesis of pharmaceutical agents and as a component in drug formulations.
Industry: It is utilized in the production of polymers, adhesives, and coatings.
Mechanism of Action
The mechanism of action of Urea, N,N’-bis(4-hydroxybutyl)- involves its interaction with specific molecular targets and pathways. For example, in the synthesis of non-isocyanate thermoplastic polyurethanes, the compound undergoes transurethane polycondensation with bis(4-hydroxybutyl) terephthalate, resulting in the formation of urea linkages . This reaction improves the mechanical properties of the resulting polyurethanes, such as tensile strength and thermal stability .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Urea, N,N’-bis(4-hydroxybutyl)- include:
N,N’-bis(4-Nitrophenyl)urea: This compound is used as an analytical standard and has applications in clinical testing.
(4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate): This lipid is a component of the lipid matrix of mRNA vaccines.
Uniqueness
Urea, N,N’-bis(4-hydroxybutyl)- is unique due to its specific structure and the presence of two 4-hydroxybutyl groups. This structural feature imparts distinct chemical and physical properties to the compound, making it suitable for various applications in different fields.
Properties
CAS No. |
64217-85-2 |
|---|---|
Molecular Formula |
C9H20N2O3 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1,3-bis(4-hydroxybutyl)urea |
InChI |
InChI=1S/C9H20N2O3/c12-7-3-1-5-10-9(14)11-6-2-4-8-13/h12-13H,1-8H2,(H2,10,11,14) |
InChI Key |
SYSQOLNYEICLCA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CNC(=O)NCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14488937.png)
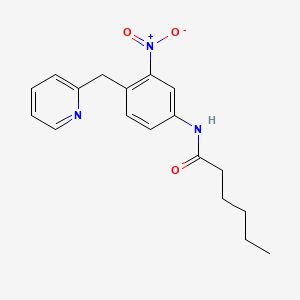
phosphane](/img/structure/B14488952.png)

![2,4-Dioxaspiro[5.6]dodecan-7-one](/img/structure/B14488964.png)
![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)
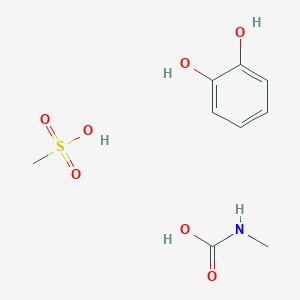
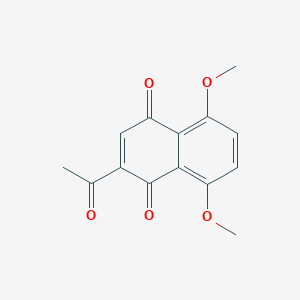
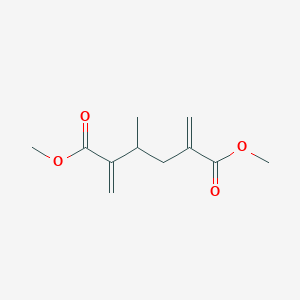
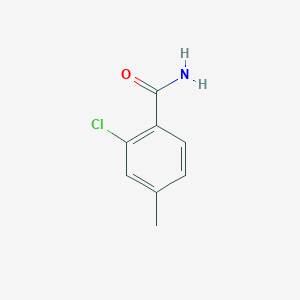
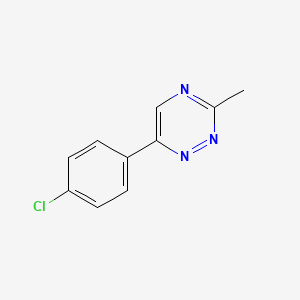

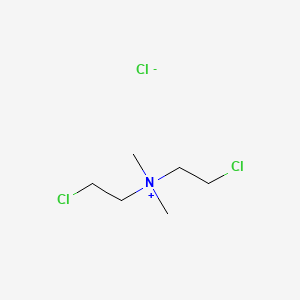
![Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate](/img/structure/B14489021.png)
